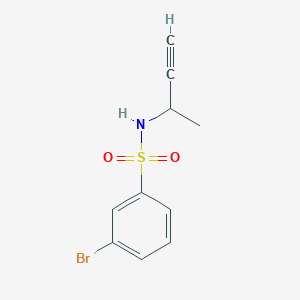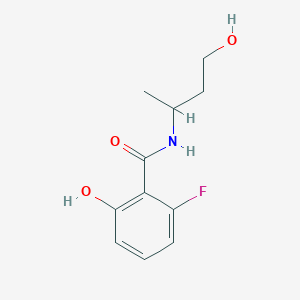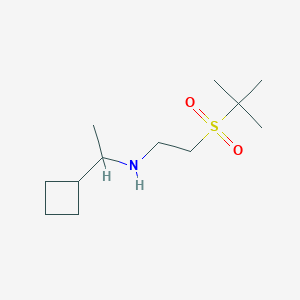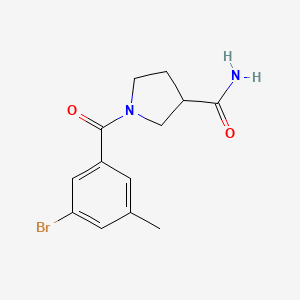![molecular formula C19H20N2O3 B6638481 N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpyridine-2-carboxamide](/img/structure/B6638481.png)
N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpyridine-2-carboxamide is a novel compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is a spirocyclic heterocycle that contains a pyridine ring and a chromene ring fused together in a unique way. The synthesis of this compound has been a challenging task, but recent advancements in synthetic methodologies have made it possible to prepare this compound in a more efficient manner.
Wirkmechanismus
The mechanism of action of N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpyridine-2-carboxamide is not fully understood yet. However, it has been reported that this compound induces apoptosis in cancer cells by activating the caspase pathway. Moreover, this compound also inhibits the migration and invasion of cancer cells, suggesting that it may have potential as an anti-metastatic agent.
Biochemical and Physiological Effects:
N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpyridine-2-carboxamide has been shown to have several biochemical and physiological effects. It has been reported that this compound inhibits the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and transcription. Moreover, this compound also inhibits the activity of histone deacetylases, which are enzymes that regulate gene expression. These effects suggest that N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpyridine-2-carboxamide may have potential as a chemotherapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpyridine-2-carboxamide is its potent antitumor activity against various cancer cell lines. Moreover, this compound has also shown activity against multidrug-resistant cancer cells, making it a potential candidate for the development of new anticancer drugs. However, one of the limitations of this compound is its complex spirocyclic structure, which makes its synthesis challenging. Moreover, the mechanism of action of this compound is not fully understood yet, which may limit its potential applications.
Zukünftige Richtungen
There are several future directions for the research on N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpyridine-2-carboxamide. One of the most significant directions is to investigate the mechanism of action of this compound in more detail. Moreover, it would be interesting to explore the potential applications of this compound in other diseases, such as neurodegenerative disorders and infectious diseases. Furthermore, the synthesis of analogs of this compound may lead to the development of new drugs with improved efficacy and selectivity.
Synthesemethoden
The synthesis of N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpyridine-2-carboxamide has been a challenging task due to the complexity of the spirocyclic structure. Several synthetic methods have been reported in the literature for the preparation of this compound. One of the most efficient methods involves the reaction of 2-amino-3-cyanopyridine with 2-hydroxybenzaldehyde in the presence of a Lewis acid catalyst such as zinc triflate. The reaction proceeds via a one-pot condensation and cyclization process, leading to the formation of the spirocyclic product in good yields.
Wissenschaftliche Forschungsanwendungen
N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpyridine-2-carboxamide has shown promising results in various scientific research applications. One of the most significant applications of this compound is in the field of drug discovery and development. It has been reported that this compound exhibits potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Moreover, this compound has also shown activity against multidrug-resistant cancer cells, making it a potential candidate for the development of new anticancer drugs.
Eigenschaften
IUPAC Name |
N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c22-18(15-6-3-4-10-20-15)21-16-13-19(8-11-23-12-9-19)24-17-7-2-1-5-14(16)17/h1-7,10,16H,8-9,11-13H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLIKLOYPSUQOSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC(C3=CC=CC=C3O2)NC(=O)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpyridine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(2-Phenylpropylamino)cyclobutyl]methanol](/img/structure/B6638401.png)

![4-Bromo-2-[1-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethylamino]propyl]phenol](/img/structure/B6638416.png)

![3-[[(2,2,5,5-Tetramethyloxolan-3-yl)amino]methyl]oxolan-3-ol](/img/structure/B6638436.png)

![3-[[1-(3-Ethyl-1-benzofuran-2-yl)ethylamino]methyl]oxolan-3-ol](/img/structure/B6638446.png)

![N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylfuran-2-carboxamide](/img/structure/B6638465.png)
![3,4-dimethoxy-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylbenzamide](/img/structure/B6638468.png)
![5-methyl-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpyrazine-2-carboxamide](/img/structure/B6638474.png)
![3-(3-methylpyrazol-1-yl)-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpropanamide](/img/structure/B6638482.png)
![6-oxo-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-yl-1H-pyridazine-3-carboxamide](/img/structure/B6638489.png)
![2-methyl-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpyridine-3-carboxamide](/img/structure/B6638492.png)